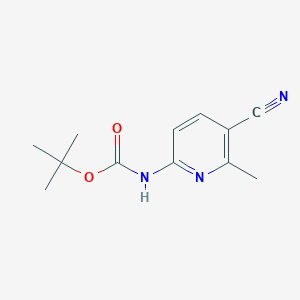![molecular formula C10H9FN2OS B2654506 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 397-73-9](/img/structure/B2654506.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole-bearing compounds, such as “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide”, often starts from simple commercially available building blocks . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Molecular Structure Analysis
The thiazole ring in “this compound” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
The molecules related to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been studied for their vibrational spectra and electronic properties. Research has focused on their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity and interactions with cyclooxygenase 1 (COX1) through molecular docking studies suggest their versatility in photovoltaic applications and potential biological interactions (Mary et al., 2020).
Anticancer Activity
Compounds structurally similar to this compound have been synthesized and tested against various cancer cell lines. These compounds demonstrate anticancer activity at low concentrations, suggesting a potential for therapeutic applications. Their efficacy against lung, breast, and CNS cancers highlights their significance in oncology research (Hammam et al., 2005).
Antimicrobial Properties
Studies on derivatives of this compound have shown promising antimicrobial activities. Synthesized compounds exhibit good to moderate activity against selected bacterial and fungal microbial strains, with some demonstrating notable effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). This research opens pathways to new antimicrobial agents (Anuse et al., 2019).
Metabolic Stability in Drug Development
The modification of the benzothiazole ring in compounds like this compound has been explored to enhance metabolic stability, particularly to prevent deacetylation, in the development of PI3Kα and mTOR inhibitors. This approach has shown promise in creating more stable therapeutic agents (Stec et al., 2011).
Anti-inflammatory Applications
Research into compounds with structural similarities to this compound has also uncovered potential anti-inflammatory applications. Some synthesized derivatives have demonstrated significant anti-inflammatory activity, presenting new opportunities in the treatment of inflammatory conditions (Sunder et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSUIZJRROHKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)

![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)
